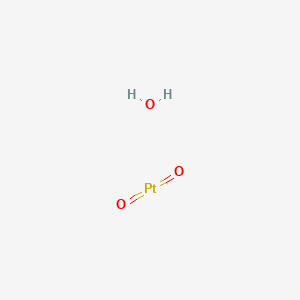

Platinum(IV) oxide hydrate

Beschreibung

The exact mass of the compound Platinum(IV) oxide hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Platinum(IV) oxide hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Platinum(IV) oxide hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

dioxoplatinum;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.2O.Pt/h1H2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGAMGILENUIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[Pt]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12137-21-2, 52785-06-5 | |

| Record name | Platinum dioxide monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum IV Oxide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Platinum(IV) oxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enduring Legacy of Adams' Catalyst: A Technical Guide to its History, Discovery, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, few catalysts have demonstrated the profound and lasting impact of Adams' catalyst, formally known as platinum dioxide (PtO₂). For over a century, this versatile heterogeneous catalyst has been a cornerstone of hydrogenation and hydrogenolysis reactions, facilitating the synthesis of countless compounds, from bulk chemicals to complex pharmaceuticals. Its discovery by the American chemist Roger Adams and his students in the early 1920s marked a significant advancement in catalytic reduction technology, offering a more reliable, active, and user-friendly alternative to the platinum black and colloidal platinum catalysts of the era. This in-depth technical guide explores the history, discovery, preparation, and application of Adams' catalyst, providing researchers, scientists, and drug development professionals with a comprehensive resource to understand and effectively utilize this remarkable catalyst.

A Serendipitous Discovery: The History of Adams' Catalyst

Prior to the work of Roger Adams, catalytic hydrogenation was often a frustrating endeavor for organic chemists.[1] The available platinum-based catalysts, such as platinum black and colloidal platinum, were known to be effective but suffered from inconsistent activity and were often difficult to prepare and handle.[1]

The breakthrough came in 1922 at the University of Illinois, born from a laboratory accident.[1] While attempting to purify a batch of platinum black that had been contaminated, Adams and his student, V. Voorhees, decided to fuse the impure platinum with sodium nitrate (B79036) to oxidize the organic contaminants.[1] To their surprise, this process yielded a brown powder, platinum dioxide (PtO₂), which, upon exposure to hydrogen, was reduced in situ to a highly active form of platinum black.[1][2] This new catalyst proved to be not only more active but also more reproducible and stable than previous preparations.[1] The original method, involving the fusion of chloroplatinic acid or ammonium (B1175870) chloroplatinate with sodium nitrate, remains a standard procedure for its synthesis.[2]

Experimental Protocol: The Preparation of Adams' Catalyst

The following protocol is adapted from the classic procedure published in Organic Syntheses, a testament to its enduring reliability.[1]

Materials:

-

Chloroplatinic acid (H₂PtCl₆·6H₂O) or Ammonium chloroplatinate ((NH₄)₂PtCl₆)

-

Sodium nitrate (NaNO₃), C.P. grade

-

Distilled water

-

Porcelain casserole or Pyrex beaker

-

Bunsen burner or heating mantle

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

In a porcelain casserole, dissolve 3.5 g of chloroplatinic acid in 10 mL of distilled water.

-

Add 35 g of sodium nitrate to the solution.

-

Gently heat the mixture over a flame while stirring continuously with a glass rod to evaporate the water.

-

Increase the temperature to 350–370 °C. The mixture will fuse, and brown fumes of nitrogen oxides will be evolved.

-

Continue heating, raising the temperature to 500–550 °C over approximately 20 minutes. The evolution of nitrogen oxides will subside. Maintain this temperature for about 30 minutes until the fusion is complete.

-

Allow the casserole to cool to room temperature. The solidified mass will contain the brown platinum dioxide.

-

Add 50 mL of distilled water to the cooled mass to dissolve the sodium nitrate and other soluble salts.

-

Wash the brown precipitate of platinum dioxide by decantation several times with distilled water.

-

Collect the catalyst by filtration and wash it on the filter with distilled water until the washings are free of nitrate ions.

-

The catalyst can be used immediately as a wet paste or dried in a desiccator for storage. The theoretical yield is approximately 1.57–1.65 g.[1]

Mechanism of Action: From Precursor to Active Catalyst

Adams' catalyst, in its platinum dioxide form, is a precatalyst.[2] The active catalytic species is finely divided platinum metal, often referred to as platinum black, which is formed in situ upon exposure to hydrogen.[2]

The activation process and subsequent hydrogenation can be visualized as a multi-step sequence:

-

Activation: The platinum dioxide precatalyst is reduced by hydrogen to form highly active platinum (0) nanoparticles (platinum black). This is often observed as a color change from the brown PtO₂ to the black platinum metal.

-

Adsorption: Both the hydrogen gas and the unsaturated substrate adsorb onto the surface of the platinum black catalyst.

-

Hydrogen Addition: The adsorbed hydrogen atoms are transferred sequentially to the adsorbed substrate. For alkenes and alkynes, this typically occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the multiple bond.

-

Desorption: The saturated product desorbs from the catalyst surface, regenerating the active site for another catalytic cycle.

Applications in Organic Synthesis: A Quantitative Overview

Adams' catalyst is renowned for its broad applicability in the reduction of various functional groups. The following tables summarize its performance in the hydrogenation of alkenes, alkynes, ketones, and nitro compounds, providing a comparative overview of reaction conditions and yields.

Table 1: Hydrogenation of Alkenes

| Substrate | Solvent | Temperature (°C) | Pressure (atm) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |

| Cyclohexene | Ethanol | 25 | 1 | 1 | 1 | >95 | Generic |

| 1-Octene | Acetic Acid | 25 | 3 | 0.5 | 2 | >99 | Generic |

| α-Pinene | Ethyl Acetate | 25 | 3 | 1 | 4 | 90 (cis) | Generic |

| Maleic Acid | Ethanol | 25 | 1 | 0.2 | 0.5 | >99 | Generic |

Table 2: Hydrogenation of Alkynes

| Substrate | Solvent | Temperature (°C) | Pressure (atm) | Catalyst Loading (mol%) | Product | Yield (%) | Reference |

| Phenylacetylene | Ethanol | 25 | 1 | 1 | Ethylbenzene | >95 | Generic |

| 2-Octyne | Ethanol | 25 | 1 | 1 | cis-2-Octene | High | Generic |

| Diphenylacetylene | Ethyl Acetate | 25 | 3 | 0.5 | cis-Stilbene | High | Generic |

*Note: Partial hydrogenation to the cis-alkene can be achieved, although over-reduction to the alkane is common without careful monitoring.

Table 3: Reduction of Ketones to Alcohols

| Substrate | Solvent | Temperature (°C) | Pressure (atm) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |

| Acetophenone | Ethanol | 25 | 3 | 2 | 6 | 95 | Generic |

| Cyclohexanone | Acetic Acid | 25 | 3 | 1 | 3 | >98 | Generic |

| Benzophenone | Ethyl Acetate | 50 | 50 | 2 | 12 | 92 | Generic |

Table 4: Reduction of Nitro Compounds to Amines

| Substrate | Solvent | Temperature (°C) | Pressure (atm) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |

| Nitrobenzene | Ethanol | 25 | 3 | 1 | 3 | >99 | Generic |

| p-Nitrotoluene | Ethanol | 25 | 3 | 1 | 4 | >98 | Generic |

| m-Nitroaniline | Ethanol | 50 | 50 | 2 | 8 | 90 | Generic |

A key advantage of Adams' catalyst is its chemoselectivity. For instance, an alkene can often be selectively hydrogenated in the presence of a less reactive nitro group under mild conditions.[2]

Conclusion

From its serendipitous discovery to its widespread application in modern organic synthesis, Adams' catalyst has proven to be an invaluable tool for chemists. Its ease of preparation, high activity, and broad functional group tolerance have solidified its place in the catalytic repertoire. For researchers, scientists, and drug development professionals, a thorough understanding of its history, preparation, and mechanism of action is essential for its effective and innovative application in the synthesis of novel and important molecules. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for harnessing the full potential of this enduring catalyst.

References

The Original Synthesis of Platinum(IV) Oxide Hydrate: A Technical Guide to the Voorhees and Adams Method

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the original synthesis of Platinum(IV) oxide hydrate (B1144303), famously known as Adams' catalyst, as developed by Voorhees and Adams. This catalyst remains a cornerstone in organic synthesis for hydrogenation and hydrogenolysis reactions.[1] This document outlines the foundational experimental protocols, presents quantitative data in a structured format, and visually represents the synthesis workflow.

Core Synthesis Protocol

The preparation of Adams' catalyst involves the fusion of either chloroplatinic acid (H₂PtCl₆) or ammonium (B1175870) chloroplatinate ((NH₄)₂PtCl₆) with sodium nitrate (B79036) (NaNO₃).[1] The process first forms a platinum nitrate intermediate, which upon further heating, decomposes to expel nitrogen oxides, yielding a brown cake of platinum(IV) oxide.[1] This crude product is then purified by washing with water to remove residual nitrates. The resulting catalyst can be used immediately or dried for storage.[1]

Experimental Methodologies

Two primary variations of the original synthesis are detailed below, one starting from chloroplatinic acid and an alternative, time-saving method using ammonium chloroplatinate.

Method 1: Synthesis from Chloroplatinic Acid

This procedure follows the originally described method by Voorhees and Adams.

Experimental Steps:

-

Mixing: In a porcelain casserole or a Pyrex beaker, a solution of 3.5 g of commercial c.p. chloroplatinic acid in 10 cc of water is prepared. To this solution, 35 g of c.p. sodium nitrate is added.[2]

-

Evaporation: The mixture is gently heated over a Bunsen burner while being stirred with a glass rod until it is completely dry.[2]

-

Fusion: The temperature is then increased. Within approximately 10 minutes, the temperature should reach 350–370°C, at which point the mixture fuses and brown oxides of nitrogen begin to evolve.[2] As the reaction proceeds, a brown precipitate of platinum oxide forms. Vigorous stirring is necessary, especially if foaming occurs.[2]

-

Heating Profile: After about 20 minutes, the temperature should be raised to 500–550°C. This temperature is maintained for approximately 30 minutes until the vigorous evolution of nitrogen oxides has ceased.[2]

-

Cooling and Washing: The reaction vessel is allowed to cool. The solidified mass is then treated with 50 cc of water. The brown precipitate of platinum oxide is washed by decantation and then filtered.[2]

-

Purification: The filtered catalyst is washed with water until the filtrate is free of nitrates.[3]

-

Drying: The final product can be used directly or dried in a desiccator for storage.[2]

Method 2: Synthesis from Ammonium Chloroplatinate

This alternative procedure is particularly efficient when using recovered or scrap platinum, as the precipitation of ammonium chloroplatinate serves as a convenient purification step.[2]

Experimental Steps:

-

Mixing: A mixture of 3.0 g of ammonium chloroplatinate and 30 g of sodium nitrate is placed in a casserole or Pyrex beaker.[2]

-

Heating: The mixture is heated gently at first. As the temperature rises, a rapid evolution of gas will be observed, which then slackens. The heating is then increased more strongly until a temperature of 500°C is reached. This process typically takes about 15 minutes.[2]

-

Fusion: The temperature is maintained at 500–520°C for 30 minutes.[2]

-

Cooling and Extraction: The mixture is allowed to cool, and the soluble salts are extracted with water.[2]

-

Isolation: The platinum oxide catalyst is collected.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the experimental protocols.

| Parameter | Value | Source |

| Starting Material | Chloroplatinic Acid (H₂PtCl₆) | [2] |

| Mass of H₂PtCl₆ | 3.5 g | [2] |

| Volume of Water | 10 cc | [2] |

| Mass of NaNO₃ | 35 g | [2] |

| Initial Fusion Temperature | 350–370°C | [2] |

| Final Fusion Temperature | 500–550°C | [2] |

| Total Fusion Time | ~30 minutes | [2] |

| Yield of PtO₂ | 1.57–1.65 g | [2] |

| Theoretical Yield | 95–100% | [2] |

Table 1: Quantitative Data for Synthesis from Chloroplatinic Acid.

| Parameter | Value | Source |

| Starting Material | Ammonium Chloroplatinate ((NH₄)₂PtCl₆) | [2] |

| Mass of (NH₄)₂PtCl₆ | 3.0 g | [2] |

| Mass of NaNO₃ | 30 g | [2] |

| Fusion Temperature | 500–520°C | [2] |

| Fusion Time | 30 minutes | [2] |

| Yield of PtO₂ | 1.5 g | [2] |

Table 2: Quantitative Data for Synthesis from Ammonium Chloroplatinate.

Experimental Workflow

The logical progression of the original Voorhees and Adams synthesis of Platinum(IV) oxide hydrate is illustrated in the following diagram.

Caption: Workflow for the synthesis of Adams' catalyst.

Concluding Remarks

The Voorhees and Adams method for synthesizing Platinum(IV) oxide hydrate provides a robust and reliable procedure for producing a highly active catalyst. While modern variations exist, this original protocol remains a fundamental technique in catalytic chemistry. The choice between chloroplatinic acid and ammonium chloroplatinate as the starting material can be made based on the availability and purity of the platinum source. The careful control of fusion temperature is critical to obtaining a catalyst with optimal activity.[2] This guide provides the necessary details for the successful replication of this historic and significant chemical synthesis.

References

physical and chemical properties of Platinum(IV) oxide hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Platinum(IV) oxide hydrate (B1144303), also widely known as Adams' catalyst. This compound is a crucial precursor to a highly active hydrogenation catalyst and finds extensive application in organic synthesis, including pharmaceutical drug development.

Physical Properties

Platinum(IV) oxide hydrate is typically a dark brown to black powder.[1][2][3] Its properties can vary slightly depending on the degree of hydration and the method of preparation. The oxide itself is not the active catalytic species but is reduced in situ by hydrogen to form finely divided platinum black, which is the true catalyst.[1][4][5]

A summary of its key physical properties is presented in the table below.

| Property | Value | References |

| Chemical Formula | PtO₂·xH₂O | [1] |

| Appearance | Dark brown to black powder | [1][2][6] |

| Molar Mass | 227.08 g/mol (anhydrous basis) | [1] |

| Density | 10.2 g/cm³ | [1][3][7] |

| Melting Point | 450 °C (842 °F; 723 K) (decomposes) | [1][2][3][6][7][8] |

| Solubility | Insoluble in water, alcohol, and acid.[1][3][9] Soluble in caustic potash solution.[1][3][8] |

Chemical Properties and Catalytic Activity

Platinum(IV) oxide hydrate is primarily utilized as a catalyst for hydrogenation and hydrogenolysis reactions in organic synthesis.[1] It is valued for its effectiveness in a wide range of transformations, including the reduction of alkenes, alkynes, ketones, nitro compounds, and aromatic rings.[1][4][5][8][10][11] The catalytic reactions are often enhanced when carried out in acetic acid.[1]

The oxide form is a precatalyst that is reduced by hydrogen to the active catalyst, platinum black. This in-situ activation is a key feature of its use.

Catalytic Hydrogenation Workflow

The general workflow for a catalytic hydrogenation reaction using Platinum(IV) oxide hydrate is depicted below.

Caption: General workflow for catalytic hydrogenation using Platinum(IV) oxide hydrate.

Experimental Protocols

Synthesis of Platinum(IV) Oxide Hydrate (Adams' Catalyst)

This protocol is based on the original method developed by Voorhees and Adams, which involves the fusion of a platinum salt with sodium nitrate (B79036).[1]

Materials:

-

Chloroplatinic acid (H₂PtCl₆) or Ammonium chloroplatinate ((NH₄)₂PtCl₆)

-

Sodium nitrate (NaNO₃)

-

Distilled water

-

Porcelain dish or crucible

-

Bunsen burner or furnace

-

Stirring rod

Procedure:

-

In a porcelain dish, thoroughly mix the platinum salt with a 10-fold excess by weight of sodium nitrate.[12]

-

Gently heat the mixture to evaporate the water.

-

Increase the temperature to melt the sodium nitrate, typically between 400-500 °C. The mixture will turn dark, and brown fumes of nitrogen oxides will be evolved.[12]

-

Continue heating until the evolution of brown fumes ceases.

-

Allow the mixture to cool to room temperature.

-

Extract the solidified mass with distilled water to dissolve the sodium nitrate and other soluble salts.

-

Wash the resulting dark brown precipitate of Platinum(IV) oxide hydrate by decantation and then on a filter until the washings are free of nitrates.[12]

-

Dry the product in a desiccator or under vacuum.[12]

Caption: Flowchart for the synthesis of Platinum(IV) oxide hydrate.

Characterization Protocols

XPS is used to determine the elemental composition and oxidation state of the platinum.

Sample Preparation:

-

Press a small amount of the Platinum(IV) oxide hydrate powder onto a sample holder with a clean spatula.

-

Ensure the surface is flat and representative of the bulk material.

-

Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

Data Acquisition:

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Perform high-resolution scans of the Pt 4f region to determine the oxidation state of platinum. The binding energy of the Pt 4f₇/₂ peak for Pt(IV) in PtO₂ is typically around 74.5 eV.

-

High-resolution scans of the O 1s region can also be acquired to investigate the oxygen species present.

TEM is used to analyze the morphology, particle size, and crystalline structure of the material.

Sample Preparation:

-

Disperse a small amount of the Platinum(IV) oxide hydrate powder in a suitable solvent (e.g., ethanol) using ultrasonication to create a dilute suspension.

-

Place a drop of the suspension onto a carbon-coated TEM grid.

-

Allow the solvent to evaporate completely, leaving the particles dispersed on the grid.

Imaging and Analysis:

-

Insert the prepared grid into the TEM.

-

Acquire bright-field images to observe the overall morphology and size distribution of the particles.

-

Use selected area electron diffraction (SAED) to determine the crystalline structure.

-

High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.

TGA is used to determine the water content and the thermal stability of the Platinum(IV) oxide hydrate.

Procedure:

-

Place a small, accurately weighed sample of the Platinum(IV) oxide hydrate into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature. The initial weight loss corresponds to the removal of water of hydration, and decomposition to platinum metal occurs at higher temperatures.

References

- 1. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 2. Platinum(IV) oxide | 52785-06-5 [chemicalbook.com]

- 3. Platinum dioxide | 1314-15-4 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Platinum (IV) Oxide | Adam’s Catalyst | PtO2.H2O - Ereztech [ereztech.com]

- 7. WebElements Periodic Table » Platinum » platinum dioxide hydrate [webelements.com]

- 8. China Platinum Dioxide 1314-15-4 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 9. CAS 1314-15-4: Platinum(IV) oxide | CymitQuimica [cymitquimica.com]

- 10. Department of Chemistry, ICSTM: Advanced Organic Chemistry [ch.ic.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

An In-depth Technical Guide to Platinum(IV) Oxide Hydrate (CAS 52785-06-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum(IV) oxide hydrate (B1144303), commonly known as Adams' catalyst, is a highly effective and widely used catalyst in organic synthesis.[1] With the CAS number 52785-06-5, this compound serves as a precursor to the active catalyst, platinum black, which is formed in situ under hydrogenation conditions.[1][2] Its versatility in catalyzing a variety of reactions, including hydrogenation, hydrogenolysis, dehydrogenation, and oxidation, makes it an invaluable tool in academic research and industrial processes, particularly in the synthesis of fine chemicals and pharmaceuticals.[1][3][4] This guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of Platinum(IV) oxide hydrate.

Core Properties

Platinum(IV) oxide hydrate is typically a dark brown to black, odorless powder.[5][6] While the oxide form itself is not catalytically active, it is readily reduced by hydrogen to form finely divided platinum black, the active catalytic species.[1][2]

Physicochemical Properties

The fundamental physical and chemical properties of Platinum(IV) oxide hydrate are summarized in the table below.

| Property | Value | References |

| CAS Number | 52785-06-5 | [5][6] |

| Molecular Formula | PtO₂·xH₂O | [1][7] |

| Molecular Weight | 227.09 g/mol (anhydrous basis) | [1][8] |

| Appearance | Dark brown to black powder/solid | [5][6][9] |

| Melting Point | 450 °C (decomposes) | [5][9] |

| Density | 10.2 g/cm³ | [1][9] |

| Solubility | Insoluble in water, alcohol, and acid. Soluble in caustic potash solution and aqua regia. | [1][5][8] |

| Platinum Content | Typically ~71-81% | [6][10] |

Spectral Data

X-ray Photoelectron Spectroscopy (XPS) is a key technique for characterizing the chemical state of platinum in this material.

| Spectral Data | Description | References |

| XPS: Pt 4f | The Pt 4f spectrum is used to determine the oxidation state. For PtO₂, the Pt 4f₇/₂ peak is observed at approximately 74.9 eV. The presence of Pt(0), Pt(II), and Pt(IV) species can be identified on the catalyst surface. | [3][11][12] |

| XPS: O 1s | The O 1s spectrum can distinguish between different oxygen species such as oxides (O²⁻ at ~530 eV), hydroxides (OH⁻ at ~531.8 eV), and adsorbed water (H₂O at ~533.1 eV). | [3] |

Catalyst Preparation and Activation

The preparation of Adams' catalyst is a critical step that determines its activity. The process involves the fusion of a platinum precursor with sodium nitrate (B79036).

Logical Workflow for Catalyst Preparation

Caption: Preparation of Adams' Catalyst.

Catalyst Activation Pathway

Platinum(IV) oxide hydrate is a precatalyst that must be activated in situ to form the catalytically active platinum black.

Caption: Activation of Adams' Catalyst.

Experimental Protocols

Preparation of Adams' Catalyst

This protocol is adapted from the original procedure reported by Voorhees and Adams.[1][13]

Materials:

-

Chloroplatinic acid (H₂PtCl₆) or Ammonium chloroplatinate ((NH₄)₂PtCl₆)

-

Sodium nitrate (NaNO₃), C.P. grade

-

Deionized water

-

Porcelain casserole or Pyrex beaker

-

Glass stirring rod

-

Bunsen burner or heating mantle

-

Filtration apparatus (e.g., Gooch crucible with hardened filter paper)

Procedure:

-

In a porcelain casserole, dissolve 3.5 g of chloroplatinic acid in 10 mL of water.

-

Add 35 g of sodium nitrate and stir to dissolve.

-

Gently heat the mixture over a flame or on a heating mantle, stirring continuously with a glass rod, until the water has evaporated.

-

Increase the heating to raise the temperature of the dry salt mixture. Fusion will begin, and brown oxides of nitrogen will be evolved.

-

Continue heating, aiming to reach a temperature of 500-550°C within 20-30 minutes. Stir vigorously if foaming occurs.

-

Maintain this temperature until the evolution of brown fumes ceases.

-

Allow the casserole to cool to room temperature. The solidified mass will be a dark cake.

-

Add approximately 50 mL of water to the cooled mass and break it up.

-

Wash the resulting brown precipitate by decantation several times, then filter it.

-

Continue washing the precipitate on the filter with water until the washings are free of nitrates.

-

Dry the catalyst in a desiccator for later use.

General Protocol for Catalytic Hydrogenation

This protocol outlines a typical procedure for the hydrogenation of an alkene at atmospheric pressure.

Materials:

-

Substrate (e.g., an alkene)

-

Adams' catalyst (PtO₂·xH₂O)

-

Solvent (e.g., ethanol, ethyl acetate, or acetic acid)

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen-filled balloon)

-

Hydrogen gas source

-

Inert gas (e.g., Nitrogen or Argon)

-

Filtration aid (e.g., Celite)

-

Filtration setup

Procedure:

-

Vessel Preparation: Add the substrate and a suitable solvent (e.g., ethanol) to the hydrogenation vessel.

-

Catalyst Addition: Under a stream of inert gas, add the Adams' catalyst (typically 1-10 mol% relative to the substrate).

-

System Purge: Seal the reaction vessel and purge the system several times with the inert gas, followed by purging with hydrogen gas to remove all air.

-

Reaction Initiation: Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric pressure using a balloon or higher pressure in an autoclave).

-

Reaction Monitoring: Stir the mixture vigorously. The blackening of the brown catalyst indicates the formation of active platinum black. Monitor the reaction progress by hydrogen uptake or by analytical methods like TLC or GC.

-

Work-up: Once the reaction is complete, purge the vessel with an inert gas to remove excess hydrogen.

-

Catalyst Removal: Caution: The activated catalyst (platinum black) can be pyrophoric. Do not allow it to dry in the air.[14] Filter the reaction mixture through a pad of Celite to remove the catalyst. Ensure the filter cake is kept wet with solvent during filtration.

-

Product Isolation: Rinse the filter cake with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to isolate the hydrogenated product.

-

Catalyst Quenching: The recovered catalyst on the Celite pad should be quenched by slowly adding water before disposal.

General Hydrogenation Workflow

Caption: General Hydrogenation Workflow.

Applications in Research and Drug Development

Adams' catalyst is a cornerstone of synthetic organic chemistry, valued for its high activity and utility in various transformations.

| Application | Description | References |

| Hydrogenation | Reduction of alkenes and alkynes. Hydrogenation of an alkyne typically proceeds with syn-stereochemistry to yield a cis-alkene. Also used for reducing aromatic rings, though often requires more forcing conditions. | [1] |

| Reduction of Functional Groups | Efficiently reduces nitro compounds to amines, a critical step in the synthesis of many pharmaceuticals and dyes. Ketones and aldehydes are reduced to the corresponding alcohols. | [1][3][13] |

| Hydrogenolysis | Cleavage of C-O and C-N bonds. For example, it is used for the debenzylation of protected amines and alcohols. It can also be used for the hydrogenolysis of phenyl phosphate (B84403) esters. | [1][13] |

| Dehydrogenation | Can be used in the absence of a hydrogen source to introduce unsaturation into a molecule. | [1][9] |

| Selective Reductions | In certain cases, alkenes can be reduced in the presence of nitro groups without affecting the latter. Platinum catalysts are often preferred over palladium for reducing nitro compounds to minimize competing hydrogenolysis reactions. | [1][13] |

Safety Considerations

-

Platinum(IV) oxide hydrate: This compound is an oxidizing solid (GHS Category 2) and can cause or intensify fire. It can also cause serious eye irritation.[9]

-

Platinum Black (Activated Catalyst): After reduction with hydrogen, the resulting platinum black is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[14]

-

Handling: Always handle the activated catalyst under an inert atmosphere or wetted with solvent. Never allow the filter cake to dry during work-up. Quench spent catalyst carefully with water before disposal.

-

Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources, and behind a safety shield.

This guide provides essential technical information for the safe and effective use of Platinum(IV) oxide hydrate in a research and development setting. Its reliability and versatility ensure its continued importance in the field of chemical synthesis.

References

- 1. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 2. Platinum(IV) oxide hydrate | 52785-06-5 | Benchchem [benchchem.com]

- 3. goldrefiningforum.com [goldrefiningforum.com]

- 4. prepchem.com [prepchem.com]

- 5. Preparation of Adams' Catalyst and the Heterogeneous Hydrogenation of Cholesterol | Ambeed [ambeed.com]

- 6. Adams' catalyst | Umicore [pmc.umicore.com]

- 7. oxfordreference.com [oxfordreference.com]

- 8. scholarworks.uni.edu [scholarworks.uni.edu]

- 9. Platinum | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Platinum | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 5. Lindlar & adam's catalyst | PPT [slideshare.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ehs.stanford.edu [ehs.stanford.edu]

Mechanism of Adams' Catalyst Activation to Platinum Black: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: In-depth analysis of the activation mechanism of Adams' catalyst (Platinum Dioxide) into its active form, platinum black, for catalytic hydrogenation.

Executive Summary

Adams' catalyst, chemically platinum(IV) oxide hydrate (B1144303) (PtO₂·H₂O), is a widely utilized pre-catalyst in organic synthesis for hydrogenation and hydrogenolysis reactions.[1] It is not the oxide itself but its reduced form, platinum black, that serves as the active catalytic species.[1][2][3][4][5] This technical guide provides a detailed examination of the activation mechanism, presenting quantitative data, experimental protocols, and visual workflows to offer a comprehensive resource for professionals in chemical and pharmaceutical development. The activation involves the in-situ or pre-reaction reduction of the stable, dark brown platinum dioxide powder by hydrogen to form finely divided, high-surface-area platinum metal, known as platinum black.[1][6]

Catalyst Characterization: Pre-catalyst vs. Active Catalyst

The efficacy of the catalytic process hinges on the transformation from the stable oxide precursor to the active metallic form.

-

Adams' Catalyst (The Pre-catalyst): A hydrated form of platinum(IV) oxide, PtO₂, it is a dark brown, commercially available powder that is stable and easy to handle.[1][7] In its oxide state, it is inactive for hydrogenation.[1][4]

-

Platinum Black (The Active Catalyst): This is a finely divided, porous form of platinum metal with a large surface area, which is crucial for its catalytic activity.[8] It is formed during the reaction upon exposure to hydrogen.[5] After activation, platinum black can be pyrophoric and must be handled with care, minimizing exposure to oxygen.[1]

Quantitative Data and Physical Properties

The following table summarizes key quantitative data related to Adams' catalyst and its activation.

| Parameter | Value / Observation | Source |

| Chemical Formula | PtO₂ (often as PtO₂·H₂O) | [1] |

| Appearance | Dark brown powder (PtO₂) / Black powder (Pt Black) | [1] |

| Molar Mass (PtO₂) ** | 227.08 g/mol | [1] |

| Density (PtO₂) | 10.2 g/cm³ | [1] |

| Melting Point (PtO₂) | 450 °C (decomposes) | [1] |

| Surface Area (PtO₂) ** | Approximately 80 m²/g | [9] |

| Pt Content of Catalyst | 78.52% - 79.45% (experimentally determined post-reduction) | [10] |

| Theoretical Pt Content | 79.60% (for PtO₂·H₂O) | [10] |

| Reaction Kinetics | The rate of hydrogenation is directly proportional to the weight of PtO₂ used. | [10] |

The Activation Mechanism: From Oxide to Metal

The core of the process is the chemical reduction of platinum(IV) oxide to elemental platinum (Pt(0)). This transformation is typically achieved by molecular hydrogen (H₂), the same reagent used for the subsequent hydrogenation of the organic substrate.

Overall Reaction: PtO₂(s) + 2H₂(g) → Pt(s) + 2H₂O(l)

This reduction occurs on the surface of the catalyst particles. The platinum dioxide powder is suspended in a suitable solvent, and upon introduction of hydrogen, the inactive oxide is converted into the highly active, finely dispersed platinum black.[2][3][6]

Caption: The reduction of Adams' catalyst (PtO₂) by hydrogen to form active platinum black.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in catalyst preparation and activation.

Protocol: Preparation of Adams' Catalyst

This protocol is based on the original method developed by Voorhees and Adams, involving the fusion of a platinum salt with sodium nitrate (B79036).[1]

Materials:

-

Chloroplatinic acid (H₂PtCl₆) or Ammonium chloroplatinate ((NH₄)₂PtCl₆)

-

Sodium nitrate (NaNO₃), powdered

-

Porcelain crucible

-

Bunsen burner or furnace

-

Distilled water

Procedure:

-

Mixing: In a porcelain crucible, thoroughly mix the platinum salt (e.g., 1.0 g H₂PtCl₆) with an excess of sodium nitrate (e.g., 10 g NaNO₃).[11][12]

-

Initial Heating: Gently heat the mixture over a low flame to evaporate any water. Continue heating until the mass melts completely.[12]

-

Fusion: Increase the heat to maintain the fused mixture at a temperature of 500-550°C. The mixture will decompose, evolving nitrogen oxides.[11] Maintain this temperature for approximately 30 minutes until the evolution of brown fumes ceases. Overheating can lead to the decomposition of the oxide to platinum metal.[12]

-

Cooling & Washing: Allow the crucible to cool to room temperature. The resulting brown solid cake contains the platinum dioxide.

-

Purification: Wash the solidified mass with hot distilled water to dissolve the sodium nitrate and any other soluble byproducts.[1] Continue washing until the washings are free from nitrate ions.

-

Drying & Storage: Collect the resulting dark brown powder (PtO₂) by filtration and dry it in a desiccator for future use.[1]

Caption: Workflow for the synthesis of Adams' catalyst via fusion with sodium nitrate.

Protocol: Activation of Adams' Catalyst (Pre-reduction)

This protocol outlines the in-situ activation of the catalyst immediately prior to or during a hydrogenation reaction.[6]

Materials:

-

Adams' catalyst (PtO₂)

-

Reaction solvent (e.g., ethanol, acetic acid)

-

Hydrogenation flask or pressure vessel

-

Hydrogen source

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Setup: Place the required amount of Adams' catalyst and the chosen solvent into the reaction vessel.

-

Inerting: Purge the reaction system thoroughly with an inert gas to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas into the vessel to the desired pressure.

-

Agitation: Begin agitation (stirring or shaking) of the mixture.

-

Activation: The dark brown suspension of PtO₂ will turn black as it is reduced to platinum black. This is often accompanied by an initial uptake of hydrogen corresponding to the reduction of the oxide.

-

Reaction Commencement: Once the catalyst is fully activated (the suspension is uniformly black and hydrogen uptake for activation ceases), the substrate to be hydrogenated can be introduced (if not already present), and the reaction proceeds.

Role in Catalytic Hydrogenation

Once activated, platinum black facilitates hydrogenation by providing a high-surface-area metallic site for the reaction. The generally accepted mechanism for heterogeneous catalysis involves several key steps.

-

Adsorption: Both molecular hydrogen and the unsaturated substrate (e.g., an alkene) adsorb onto the surface of the platinum black catalyst.[2][3]

-

Hydrogen Activation: The H-H bond in molecular hydrogen is weakened or broken, forming active hydrogen atoms on the platinum surface.

-

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double bond of the adsorbed alkene.[13]

-

Desorption: The resulting saturated product (alkane) has a lower affinity for the catalyst surface and desorbs, freeing the active site for another catalytic cycle.[13]

Caption: Simplified catalytic cycle for alkene hydrogenation on a platinum black surface.

References

- 1. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. 白金触媒 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. oxfordreference.com [oxfordreference.com]

- 8. google.com [google.com]

- 9. cambridge.org [cambridge.org]

- 10. scholarworks.uni.edu [scholarworks.uni.edu]

- 11. goldrefiningforum.com [goldrefiningforum.com]

- 12. Department of Chemistry, ICSTM: Advanced Organic Chemistry [ch.ic.ac.uk]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Characterization of Platinum(IV) Oxide Hydrate using X-ray Diffraction (XRD)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the characterization of Platinum(IV) oxide hydrate (B1144303) (PtO₂·xH₂O), commonly known as Adams' catalyst, using X-ray Diffraction (XRD). Given its significance in catalysis, particularly in hydrogenation reactions for organic synthesis, a thorough understanding of its structural properties is crucial.

Introduction to Platinum(IV) Oxide Hydrate and XRD

Platinum(IV) oxide hydrate is a key catalyst for hydrogenation and hydrogenolysis in organic synthesis.[1] The oxide itself is not the active catalytic species; it becomes active upon exposure to hydrogen, converting to the highly active platinum black.[1] The physical and chemical state of the PtO₂·xH₂O precursor is critical to its final catalytic efficacy.

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to analyze the structure of crystalline and amorphous materials.[2] It provides information on phase composition, crystal structure, lattice parameters, and crystallite size.[3] For PtO₂·xH₂O, XRD is instrumental in confirming the phase of the material, assessing its degree of crystallinity, and monitoring its transformation into the active platinum metal catalyst.

The Nature of Platinum(IV) Oxide Hydrate in XRD Analysis

A critical aspect of characterizing Platinum(IV) oxide hydrate is its often amorphous or poorly crystalline nature. This lack of long-range atomic order results in XRD patterns that are typically characterized by broad, diffuse humps (halos) rather than sharp, well-defined Bragg peaks.[4][5][6]

-

Amorphous Halo: The broad scattering profile is a hallmark of amorphous materials. While it doesn't allow for the detailed structural refinement possible with crystalline samples, the position of the halo's center can give insights into the average nearest-neighbor atomic distances.[6][7]

-

Phase Identification: Despite the broad peaks, XRD is useful for phase identification by comparing the pattern to reference data. For instance, the pattern of freshly prepared Adams' catalyst (α-PtO₂) can be distinguished from the sharp peaks of metallic platinum, which has a face-centered cubic (fcc) structure. This allows for effective monitoring of the catalyst's reduction.[8]

-

Crystallite Size: In cases where nanocrystallinity is present, the broadening of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation.[9][10][11]

Due to its nature, single-crystal X-ray diffraction is not feasible for PtO₂·xH₂O. However, analysis of related, well-defined crystalline Pt(IV) complexes provides crucial insights into the octahedral coordination geometry around the Pt(IV) center.

Data Presentation: Properties and Crystallographic Data

Quantitative data for Platinum(IV) oxide hydrate is summarized below. As the hydrate is typically amorphous, crystallographic data for two anhydrous crystalline polymorphs of PtO₂ are provided for reference.

Table 1: General Properties of Platinum(IV) Oxide Hydrate

| Property | Value |

|---|---|

| Synonyms | Adams' catalyst, Platinum dioxide hydrate |

| Chemical Formula | PtO₂·xH₂O |

| Appearance | Dark brown to black powder |

| Molar Mass | 227.08 g/mol (anhydrous basis) |

| Melting Point | 450 °C (decomposes) |

| Applications | Catalyst for hydrogenation, hydrogenolysis, oxidation |

Table 2: Representative Crystallographic Data for Anhydrous PtO₂ Polymorphs

| Parameter | α-PtO₂ (Hexagonal) | β-PtO₂ (Orthorhombic) |

|---|---|---|

| Crystal System | Hexagonal | Orthorhombic |

| Space Group | P6₃mc (186) | Pnnm (58) |

| Lattice Parameters | a = 3.13 Å, c = 8.58 Å | a = 3.16 Å, b = 4.51 Å, c = 4.55 Å |

| Unit Cell Volume | 72.89 ų | 64.74 ų |

| Density (calculated) | 10.35 g/cm³ | 11.65 g/cm³ |

| Coordination | Pt⁴⁺ in octahedral coordination | Pt⁴⁺ in octahedral coordination |

| JCPDS/ICDD Ref. | 89-5172[12] | - |

Experimental Protocol: Powder X-ray Diffraction (PXRD)

This section provides a detailed methodology for the characterization of a Platinum(IV) oxide hydrate powder sample.

4.1. Sample Preparation

-

Ensure the PtO₂·xH₂O sample is a fine, homogeneous powder. If necessary, gently grind the sample in an agate mortar and pestle to reduce particle size and preferred orientation.

-

Carefully load the powder into a sample holder. Common types include zero-background holders (e.g., single-crystal silicon) to minimize background signal, especially at low 2θ angles.

-

Pack the powder to be dense and level. The sample surface must be perfectly flat and flush with the surface of the sample holder to prevent geometric errors in peak positions. A glass slide can be used to gently press and flatten the surface.[13]

4.2. Instrumentation and Data Acquisition A standard powder diffractometer is used for the analysis. Typical settings are outlined below.

Table 3: Typical XRD Instrument Parameters for Catalyst Characterization

| Parameter | Typical Setting | Purpose |

|---|---|---|

| X-ray Source | Cu Kα (λ = 1.5418 Å) | Most common X-ray source for powder diffraction.[2] |

| Generator Voltage | 40 kV | Accelerating voltage for electrons in the X-ray tube.[13] |

| Generator Current | 40 mA | Current applied to the X-ray tube filament.[13] |

| Goniometer Scan Range (2θ) | 5° to 80° | Covers the most common diffraction angles for material identification. |

| Step Size (2θ) | 0.02° | The angular increment between intensity measurements. |

| Scan Speed / Dwell Time | 1-2 seconds per step | Time spent collecting data at each angular step. Longer times improve signal-to-noise ratio. |

| Optics | Divergence slit, Soller slits, anti-scatter slit | To control beam geometry, limit axial divergence, and reduce background noise.[3] |

| Detector | Scintillation or solid-state detector | Records the intensity of the diffracted X-rays. |

4.3. Data Analysis

-

Phase Identification: The resulting diffraction pattern is compared with standard patterns from databases like the ICDD (International Centre for Diffraction Data) PDF file. The presence of broad humps will confirm the amorphous or poorly crystalline nature of the sample. Crystalline phases like α-PtO₂ or metallic Pt can be identified by matching their characteristic peak positions.[8]

-

Crystallite Size Estimation (if applicable): If broadened peaks from a nanocrystalline phase are observed, the average crystallite size (D) can be estimated using the Scherrer equation:[9][14] D = (K * λ) / (β * cos(θ)) Where:

-

K is the shape factor (typically ~0.9).

-

λ is the X-ray wavelength.

-

β is the full width at half maximum (FWHM) of the diffraction peak in radians, corrected for instrumental broadening.

-

θ is the Bragg angle (half of the 2θ peak position).

-

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and concepts in the XRD characterization of Platinum(IV) oxide hydrate.

References

- 1. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 2. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 3. analytical.unsw.edu.au [analytical.unsw.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Scherrer equation - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. mcgill.ca [mcgill.ca]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Deep Dive into the Morphological Analysis of Adams' Catalyst via Transmission Electron Microscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Adams' catalyst, formally known as platinum(IV) oxide hydrate (B1144303) (PtO₂·H₂O), is a cornerstone in the field of catalysis, particularly for hydrogenation and hydrogenolysis reactions in organic synthesis.[1] The catalytic efficacy of this dark brown powder is intrinsically linked to its morphology upon activation.[1][2] When exposed to hydrogen, Adams' catalyst transforms into its active form, platinum black, a high-surface-area platinum metal.[1][2] Understanding the particle size, distribution, and crystal structure of this activated form is paramount for optimizing reaction kinetics, selectivity, and overall catalyst performance. Transmission Electron Microscopy (TEM) stands as a pivotal analytical technique for elucidating these nanoscale morphological characteristics.[3][4]

This technical guide provides a comprehensive overview of the TEM analysis of Adams' catalyst, detailing experimental protocols, presenting quantitative data from various studies, and illustrating key workflows and relationships through diagrams.

Synthesis of Adams' Catalyst: A Prerequisite for Morphological Analysis

The morphology of Adams' catalyst is heavily influenced by its synthesis protocol. The most common method, the Adams fusion method, involves the reaction of a platinum precursor with a molten salt.[1][5]

Classical Adams Fusion Method

The traditional synthesis of Adams' catalyst is performed by the fusion of chloroplatinic acid (H₂PtCl₆) or ammonium (B1175870) chloroplatinate ((NH₄)₂PtCl₆) with sodium nitrate (B79036).[1]

Experimental Protocol:

-

Mixing: A platinum precursor, such as chloroplatinic acid, is intimately mixed with a significant excess of sodium nitrate in a porcelain dish.[5]

-

Heating and Fusion: The mixture is heated gently to drive off any water, and then the temperature is raised to 400-500°C to melt the sodium nitrate.[5] The mixture is stirred until the evolution of brown nitrogen oxide fumes ceases.[5]

-

Cooling and Extraction: The molten mass is allowed to cool, and the resulting solid cake is then extracted with water to dissolve the sodium nitrate and any other soluble byproducts.[1]

-

Washing and Drying: The precipitated brown platinum oxide is thoroughly washed with water until the filtrate is free of nitrate ions.[5] The final product is then dried, typically in a desiccator.[5]

Liquid-Phase Synthesis Method

A liquid-phase preparation method has also been developed to offer a more controlled synthesis environment.[2]

Experimental Protocol:

-

Solution Preparation: An aqueous solution of chloroplatinic acid is prepared.[2]

-

pH Adjustment and Reaction: The pH of the solution is adjusted to between 9.5 and 10.5 with a saturated carbonate solution at a temperature of 70-90°C, and the reaction is stirred for several hours.[2]

-

Precipitation: After cooling, glacial acetic acid is added to the mixture to lower the pH to 4-5, inducing the precipitation of the catalyst precursor.[2]

-

Filtration, Washing, and Calcination: The solid is filtered, washed with water, dried, and finally calcined to yield platinum dioxide.[2]

Caption: Workflow for the classical Adams fusion synthesis method.

TEM Analysis: Unveiling the Nanoscale Morphology

TEM is an indispensable tool for the direct visualization of the size, shape, and distribution of the platinum nanoparticles that constitute the active form of Adams' catalyst.[4] High-Resolution TEM (HRTEM) can further provide information on the crystallinity and atomic lattice structure of the nanoparticles.[6]

Experimental Protocol for TEM Sample Preparation and Analysis

A meticulously prepared sample is crucial for obtaining high-quality TEM images. The following protocol is a generalized procedure for preparing Adams' catalyst for TEM analysis.

Methodology:

-

Sample Dispersion: A small amount of the Adams' catalyst powder is dispersed in a suitable solvent, typically ethanol (B145695) or isopropanol, to create a dilute suspension.[7] Sonication for a few minutes can aid in breaking up agglomerates and achieving a uniform dispersion.

-

Grid Preparation: A drop of the catalyst suspension is carefully deposited onto a TEM grid, which is a small, circular mesh coated with a thin, electron-transparent carbon film.[8]

-

Solvent Evaporation: The solvent is allowed to evaporate completely at room temperature, leaving the catalyst particles adhered to the carbon film.[8]

-

TEM Imaging: The prepared grid is then loaded into the TEM for analysis. Imaging is typically performed at an accelerating voltage of 200-300 kV.[2][5]

-

Data Acquisition: A series of images are acquired from different areas of the grid to ensure a representative sampling of the catalyst morphology.

-

Image Analysis: The acquired images are analyzed to determine the particle size distribution. This can be done manually or using specialized software.[4] For statistically significant results, a large number of particles (typically several hundred) should be measured.[9]

-

Electron Diffraction: Selected Area Electron Diffraction (SAED) or Nanobeam Diffraction (NBD) patterns are acquired to determine the crystal structure of the platinum nanoparticles.[10][11][12]

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. MyScope [myscope.training]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. MSTï½[ ED ] Electron Diffraction [mst.or.jp]

- 11. Electron Diffraction Using Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

Probing the Oxidation State of Platinum in Platinum(IV) Oxide Hydrate: A Technical Guide to XPS Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of X-ray Photoelectron Spectroscopy (XPS) for the characterization of the platinum oxidation state in platinum(IV) oxide hydrate (B1144303) (PtO₂·nH₂O), commonly known as Adams' catalyst. This material is a crucial catalyst in various chemical syntheses, including hydrogenation and hydrogenolysis reactions relevant to pharmaceutical and drug development. Understanding the surface oxidation state of platinum is paramount for elucidating reaction mechanisms and optimizing catalytic performance.

Introduction to Platinum Oxidation States and XPS

Platinum predominantly exists in the +2 (PtO) and +4 (PtO₂) oxidation states in its oxides.[1][2] Adams' catalyst is specifically the hydrated form of platinum(IV) oxide.[3] X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique ideal for determining the elemental composition and chemical states of materials.[4] By analyzing the binding energies of core-level electrons, such as those in the Pt 4f orbital, XPS provides a definitive fingerprint of the platinum oxidation state.

The Pt 4f region in an XPS spectrum is characterized by a doublet, corresponding to the Pt 4f₇/₂ and Pt 4f₅/₂ spin-orbit components. The binding energy of these peaks shifts to higher values as the oxidation state of the platinum atom increases. Metallic platinum (Pt⁰) exhibits an asymmetric peak shape, while its oxides (Pt²⁺ and Pt⁴⁺) show symmetric peaks.[1][2]

Experimental Protocols for XPS Analysis of PtO₂ Hydrate

This section outlines a detailed methodology for the XPS analysis of powdered PtO₂ hydrate samples.

Synthesis of Adams' Catalyst (PtO₂·H₂O)

A common method for preparing Adams' catalyst involves the fusion of chloroplatinic acid (H₂PtCl₆) or ammonium (B1175870) chloroplatinate ((NH₄)₂PtCl₆) with sodium nitrate (B79036).[3]

Procedure:

-

In a fume hood, dissolve chloroplatinic acid in a small amount of water in a porcelain crucible.

-

Add an excess of sodium nitrate and evaporate the mixture to dryness with gentle heating and continuous stirring.

-

Increase the heat to fuse the mixture completely. The mass should be kept at a dull red heat for approximately 30 minutes to ensure the expulsion of nitrogen oxides.[5]

-

Allow the crucible to cool.

-

Wash the resulting brown cake with hot deionized water to remove residual nitrates.

-

Filter the brown platinum oxide and wash thoroughly with hot water until the washings are free of nitrate ions.

-

The resulting PtO₂·H₂O can be dried in a desiccator over calcium chloride for storage.[5]

Sample Preparation for XPS Analysis

Proper sample preparation is critical for acquiring high-quality XPS data from powdered samples.

Recommended Method:

-

Place a small amount of the dried PtO₂ hydrate powder onto a clean, high-purity indium foil.

-

Gently press the powder into the foil using a clean spatula to create a smooth, flat surface. This method ensures good electrical contact and minimizes charging effects.

-

Alternatively, the powder can be sprinkled onto double-sided conductive carbon tape mounted on a sample holder. Ensure a uniform, thin layer and remove any loose powder by gently tapping the holder.

XPS Data Acquisition Parameters

The following are typical instrument parameters for the analysis of the Pt 4f region.

| Parameter | Recommended Setting |

| X-ray Source | Monochromatic Al Kα (1486.6 eV) |

| Analysis Chamber Vacuum | < 1 x 10⁻⁸ Torr |

| Charge Neutralization | Low-energy electron flood gun |

| Survey Scan | Pass Energy: 160-200 eV, Step Size: 1 eV |

| High-Resolution Scan (Pt 4f) | Pass Energy: 20-50 eV, Step Size: 0.1 eV |

Quantitative Data Presentation

The following table summarizes the typical binding energies for different platinum species. It is important to note that these values can vary slightly depending on the specific instrument calibration and sample conditions.

| Platinum Species | Oxidation State | Pt 4f₇/₂ Binding Energy (eV) | Pt 4f₅/₂ Binding Energy (eV) | Spin-Orbit Splitting (eV) | FWHM (eV) | Peak Shape |

| Pt Metal | Pt⁰ | ~71.0 - 71.2[1][2][6] | ~74.4 - 74.5[6][7] | ~3.35[1][2] | Variable | Asymmetric |

| PtO | Pt²⁺ | ~72.4 - 73.8[1][2][8] | ~76.4 - 77.1[8][9] | ~3.3 | Variable | Symmetric |

| PtO₂ | Pt⁴⁺ | ~74.4 - 74.9[1][2][9] | ~77.9 - 78.3[8][9] | ~3.3 | ~1.2[8] | Symmetric |

| PtO₂·nH₂O | Pt⁴⁺ | ~74.5 - 74.9 | ~77.8 - 78.2 | ~3.3 | Variable | Symmetric |

Note: The binding energies for PtO₂·nH₂O are expected to be very similar to anhydrous PtO₂.

Data Analysis and Interpretation

A systematic workflow is essential for the accurate analysis and interpretation of XPS data from PtO₂ hydrate.

Data Processing Workflow

Caption: Workflow for XPS data analysis of PtO₂ hydrate.

Deconvolution of the Pt 4f Spectrum

The high-resolution Pt 4f spectrum is deconvoluted using specialized software (e.g., CasaXPS). The fitting process involves adding doublet peaks corresponding to the different expected oxidation states of platinum. Key constraints for a reliable fit include:

-

Spin-Orbit Splitting: The energy separation between the Pt 4f₇/₂ and Pt 4f₅/₂ peaks should be constrained to approximately 3.35 eV.[1][2]

-

Area Ratio: The theoretical area ratio of the Pt 4f₇/₂ to Pt 4f₅/₂ peaks is 4:3.

-

Peak Shape: Use a symmetric Gaussian-Lorentzian product function for the oxide species.[6]

-

FWHM: The full width at half maximum (FWHM) for the components of a single doublet should be constrained to be equal.[6]

By integrating the areas of the fitted peaks and applying the appropriate relative sensitivity factors (RSFs), the relative atomic concentrations of each platinum oxidation state on the surface can be determined.

Logical Relationships in XPS Analysis

The following diagram illustrates the logical connections between experimental steps and the information obtained.

Caption: Logical flow from experiment to interpretation in XPS.

By following the detailed protocols and data analysis workflows presented in this guide, researchers can confidently and accurately characterize the oxidation state of platinum in PtO₂ hydrate, leading to a deeper understanding of its catalytic properties and facilitating the development of more efficient chemical processes.

References

- 1. Platinum | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

- 2. thermofisher.com [thermofisher.com]

- 3. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. goldrefiningforum.com [goldrefiningforum.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of Platinum(IV) Oxide Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of Platinum(IV) oxide hydrate (B1144303) (PtO₂·nH₂O). This material, a crucial catalyst in various chemical reactions, including hydrogenation, demands thorough characterization to understand its structure, oxidation state, and surface properties, all of which are critical for optimizing its catalytic performance. This guide details the application of X-ray Photoelectron Spectroscopy (XPS), Raman Spectroscopy, Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy for the analysis of Platinum(IV) oxide hydrate, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of its characterization.

Introduction to Spectroscopic Characterization

The efficacy of Platinum(IV) oxide hydrate as a catalyst is intrinsically linked to its physicochemical properties. Spectroscopic techniques offer powerful, non-destructive methods to probe the electronic structure, vibrational modes, and chemical composition of this material. An integrated analytical approach, utilizing multiple spectroscopic methods, is essential for a holistic understanding of its properties.[1][2]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly valuable for determining the oxidation state of platinum and characterizing the nature of the oxygen and water species present in Platinum(IV) oxide hydrate.[3][4]

Key Quantitative Data

The binding energies of the Pt 4f and O 1s core levels are indicative of the chemical environment of these elements. The presence of multiple peaks or shoulders in these regions can reveal the coexistence of different oxidation states or species.

| Core Level | Species | Binding Energy (eV) | Reference(s) |

| Pt 4f₇/₂ | Pt⁰ (metallic) | ~71.2 | [5] |

| Pt²⁺ (e.g., PtO, Pt(OH)₂) | 72.3 - 73.0 | [5] | |

| Pt⁴⁺ (e.g., PtO₂) | ~74.5 | [5] | |

| O 1s | O²⁻ (in PtO₂) | 529.5 - 530.0 | [5] |

| OH⁻ (hydroxide) | 531.0 - 532.0 | [3] | |

| H₂O (adsorbed/hydrated) | >532.0 | [3] |

Note: Binding energies can vary slightly depending on the specific hydration state, surface morphology, and instrument calibration.

Experimental Protocol

-

Sample Preparation: A small amount of the Platinum(IV) oxide hydrate powder is mounted onto a sample holder using double-sided adhesive tape (copper or silver tape is preferred to minimize charging). The sample should be pressed gently to create a flat, uniform surface.

-

Instrumentation: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is typically used. The analysis is conducted under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar) to prevent surface contamination.

-

Data Acquisition:

-

A wide survey scan (0-1200 eV) is first acquired to identify all elements present on the surface.

-

High-resolution scans of the Pt 4f, O 1s, and C 1s regions are then recorded. The C 1s peak (adventitious carbon at ~284.8 eV) is often used for charge referencing.

-

An electron flood gun may be necessary to compensate for surface charging effects, which are common in insulating or poorly conducting samples like metal oxides.

-

-

Data Analysis: The high-resolution spectra are analyzed by fitting the peaks with Gaussian-Lorentzian functions after subtracting a suitable background (e.g., Shirley or Tougaard). The peak areas are used to determine the relative atomic concentrations, and the peak positions (binding energies) are used to identify the chemical states.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular structure and lattice vibrations of a material. It is highly sensitive to the crystalline structure and the presence of different platinum oxide phases.[6]

Key Quantitative Data

The Raman spectrum of Platinum(IV) oxide hydrate is characterized by specific vibrational modes. The positions and widths of these bands can be used to distinguish between different forms of platinum oxide.

| Material | Raman Band (cm⁻¹) | Assignment | Reference(s) |

| α-PtO₂ (crystalline) | ~514, ~560 | Pt-O stretching modes | [5] |

| Amorphous PtO₂·nH₂O | Broad band ~600 | Pt-O stretching modes | [5] |

| Bands in the 3000-3600 region | O-H stretching of water and hydroxyl groups | [7] | |

| Band around 1630 | H-O-H bending of water | [7] |

Experimental Protocol

-

Sample Preparation: A small amount of the Platinum(IV) oxide hydrate powder is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm) is commonly used. The choice of laser wavelength is important to avoid fluorescence from the sample. A low laser power should be used initially to prevent sample degradation.

-

Data Acquisition: The laser is focused onto the sample, and the scattered light is collected and directed to a spectrometer. The spectral range should cover at least 100-4000 cm⁻¹ to observe both the Pt-O and O-H vibrational modes.

-

Data Analysis: The Raman spectrum is analyzed by identifying the positions, intensities, and widths of the Raman bands. Comparison with reference spectra of known platinum oxides and hydrates is used for phase identification.

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode (ATR-FTIR), is a powerful technique for identifying the functional groups present in a sample. For Platinum(IV) oxide hydrate, it is especially useful for characterizing the water and hydroxyl species.[8][9]

Key Quantitative Data

The IR spectrum of Platinum(IV) oxide hydrate is dominated by the vibrational modes of water and hydroxyl groups, as well as Pt-O vibrations in the far-IR region.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |

| O-H stretching (water and hydroxyls) | Broad band 3000-3600 | [7] |

| H-O-H bending (water) | ~1630 | [7] |

| Pt-OH bending | ~1000-1200 | [7] |

| Pt-O stretching | 500-700 | [10] |

Experimental Protocol

-

Sample Preparation: For ATR-FTIR, a small amount of the Platinum(IV) oxide hydrate powder is pressed firmly against the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument is typically purged with dry air or nitrogen to minimize interference from atmospheric water vapor. A typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis: The absorbance spectrum is analyzed by identifying the characteristic absorption bands corresponding to different functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a material. For Platinum(IV) oxide hydrate, it can be used to study the electronic structure and detect the presence of different platinum species, although it is more commonly applied to solutions or nanoparticle suspensions.

Key Quantitative Data

The UV-Vis absorption spectrum of Platinum(IV) oxide hydrate is expected to show broad absorption bands in the UV and visible regions due to charge transfer transitions.

| Species | Absorption Maxima (nm) | Reference(s) |

| Pt(IV) complexes in solution | ~290, ~385 | [7] |

| Pt nanoparticles | ~216, ~264 | [11] |

Note: The spectrum of the solid material may differ and is often measured using diffuse reflectance spectroscopy.

Experimental Protocol

-

Sample Preparation:

-

For solutions/suspensions: A dilute, well-dispersed suspension of the Platinum(IV) oxide hydrate is prepared in a suitable solvent (e.g., water or ethanol).

-

For solid samples (diffuse reflectance): The powdered sample is placed in a sample holder, and its surface is flattened. A non-absorbing, highly reflective material (e.g., BaSO₄ or Spectralon®) is used as a reference.

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. For diffuse reflectance measurements, an integrating sphere accessory is required.

-

Data Acquisition: The absorption or reflectance spectrum is recorded over a range of wavelengths, typically 200-800 nm.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to gain insights into the electronic properties of the material.

Integrated Spectroscopic Workflow

A comprehensive characterization of Platinum(IV) oxide hydrate necessitates an integrated approach where the results from different spectroscopic techniques are correlated. The following diagram illustrates a logical workflow for this process.

Caption: Integrated workflow for the spectroscopic characterization of PtO₂·nH₂O.

Conclusion

The spectroscopic analysis of Platinum(IV) oxide hydrate is a multi-faceted process that provides crucial insights into its chemical and physical properties. By employing a combination of XPS, Raman, IR, and UV-Vis spectroscopy, researchers can obtain a detailed understanding of the material's oxidation state, composition, structure, and hydration. This comprehensive characterization is paramount for correlating the material's properties with its catalytic activity and for the rational design of improved catalysts for various applications in research and industry.

References

- 1. Catalyst Characterization Techniques [hidenanalytical.com]

- 2. chimia.ch [chimia.ch]

- 3. pure.mpg.de [pure.mpg.de]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New advances in using Raman spectroscopy for the characterization of catalysts and catalytic reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Vibrational spectroscopic study of the hydrated platinum(II), palladium(II) and cis-diammineplatinum(II) ions in acidic aqueous solutions [su.diva-portal.org]

- 8. In situ ATR-FTIR study of H2O and D2O adsorption on TiO2 under UV irradiation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Interaction of H2O with the Platinum Pt (001), (011), and (111) Surfaces: A Density Functional Theory Study with Long-Range Dispersion Corrections - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Platinum(IV) Oxide Hydrate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Platinum(IV) oxide hydrate (B1144303) (PtO₂·nH₂O), also known as Adams' catalyst, in common organic solvents. Despite its widespread use as a hydrogenation catalyst in organic synthesis, publicly available quantitative solubility data is scarce. This document synthesizes the available qualitative information and presents a general understanding of its solubility characteristics. Furthermore, it outlines a detailed experimental protocol for determining the solubility of this compound and includes a workflow diagram for a typical application in organic synthesis.

Introduction